molecular formula C13H14N4O B3192072 2'',4'',4-Triaminobenzanilide CAS No. 60779-50-2

2'',4'',4-Triaminobenzanilide

Cat. No.: B3192072
CAS No.: 60779-50-2
M. Wt: 242.28 g/mol
InChI Key: ODKSRCASCRILJO-UHFFFAOYSA-N
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Description

2’‘,4’',4-Triaminobenzanilide: is an organic compound with the molecular formula C13H14N4O . It is characterized by the presence of three amino groups attached to a benzanilide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’‘,4’‘,4-Triaminobenzanilide can be synthesized through the catalytic reduction of 2’‘,4’',4-trinitrobenzanilide . This reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out in a solvent that contains water, leading to the formation of the crystal hydrate form of 2’‘,4’',4-Triaminobenzanilide .

Industrial Production Methods: In industrial settings, the production of 2’‘,4’',4-Triaminobenzanilide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’‘,4’',4-Triaminobenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’‘,4’',4-Triaminobenzanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’‘,4’',4-Triaminobenzanilide involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2’‘,4’',4-Trinitrobenzanilide: The precursor used in the synthesis of 2’‘,4’',4-Triaminobenzanilide.

    2’‘,4’',4-Diaminobenzanilide: A similar compound with two amino groups instead of three.

    4-Aminobenzanilide: A simpler analog with a single amino group.

Uniqueness: 2’‘,4’',4-Triaminobenzanilide is unique due to the presence of three amino groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-N-(2,4-diaminophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,14-16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSRCASCRILJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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